N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide
Overview
Description
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide, also known as PB-22, is a synthetic cannabinoid that has been developed for research purposes. It belongs to the group of compounds known as JWH-018 analogs, which are structurally similar to the active ingredient in marijuana. PB-22 has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide works by mimicking the effects of natural cannabinoids in the body. It binds to the CB1 and CB2 receptors in the brain and nervous system, which are responsible for regulating a variety of physiological processes. This binding activity can lead to changes in the way the body processes information, which can result in a variety of effects, including altered mood, decreased pain sensation, and increased appetite.
Biochemical and Physiological Effects:
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide has been shown to have a variety of biochemical and physiological effects on the body. It has been found to reduce pain sensation, increase appetite, and alter mood. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis.
Advantages and Limitations for Lab Experiments
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide has several advantages as a research tool. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for investigating the role of these receptors in various physiological processes. It is also relatively stable and easy to handle, which makes it a convenient compound to work with in laboratory settings. However, there are also limitations to the use of N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide in research. Its effects on the body are not well understood, and there is limited information available on its toxicity and side effects.
Future Directions
There are several areas of research that could benefit from the use of N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide. One potential application is in the development of new drugs for the treatment of chronic pain. N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide has been shown to reduce pain sensation in animal models, and further research could help to identify the mechanisms underlying this effect. Another potential application is in the development of new therapies for anxiety and depression. N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide has been shown to alter mood in animal models, and further research could help to identify the specific mechanisms underlying this effect. Finally, N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide could be used to investigate the role of the endocannabinoid system in various physiological processes, which could lead to the development of new drugs for a variety of medical conditions.
Scientific Research Applications
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide has been used in scientific research to investigate the effects of cannabinoids on the human body. It has been found to bind to cannabinoid receptors in the brain and nervous system, which are responsible for regulating a variety of physiological processes, including pain sensation, mood, and appetite. N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide has also been studied for its potential therapeutic applications in the treatment of various medical conditions, such as chronic pain, anxiety, and depression.
properties
IUPAC Name |
N-(1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-8-19(25)23-20-16-11-6-7-12-18(16)22-21-17(20)13-14-24(21)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPYCFLDZVYGIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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